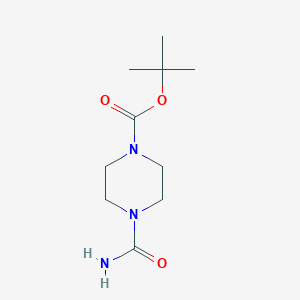

Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-carbamoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAKNTNUYDSUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590452 | |

| Record name | tert-Butyl 4-carbamoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-88-9 | |

| Record name | 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-carbamoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-carbamoylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate

CAS Number: 883554-88-9

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 4-carbamoylpiperazine-1-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics, with a particular focus on its role as a versatile scaffold.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutics.[1] Its prevalence stems from a combination of desirable physicochemical properties and synthetic tractability. The two nitrogen atoms of the piperazine core offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's solubility, basicity, and ability to form crucial hydrogen bonds with biological targets.[1]

This compound emerges as a particularly valuable derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom facilitates selective functionalization of the second, while the carbamoyl moiety (-CONH2) provides a key hydrogen bond donor and acceptor, often crucial for target engagement. This strategic arrangement makes it a sought-after intermediate in the synthesis of complex molecules, especially in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 883554-88-9 | [2] |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [2] |

| Molecular Weight | 229.28 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 346.0 ± 52.0 °C | |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the reaction of tert-butyl piperazine-1-carboxylate with an isocyanate or a related carbamoylating agent. The following protocol outlines a representative and reliable method.

Rationale for the Synthetic Approach

The chosen synthetic route leverages the nucleophilicity of the unprotected secondary amine of tert-butyl piperazine-1-carboxylate. The Boc group effectively deactivates the nitrogen to which it is attached, preventing side reactions and ensuring regioselective carbamoylation. The use of an in-situ generated or commercially available source of isocyanic acid or a synthetic equivalent provides the carbamoyl moiety.

Experimental Protocol: Carbamoylation of N-Boc-Piperazine

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

Trichloroacetyl isocyanate or sodium isocyanate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Carbamoylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the carbamoylating agent (e.g., trichloroacetyl isocyanate, 1.1 equivalents) dropwise to the stirred solution. If using a salt like sodium isocyanate, a protic solvent might be necessary, and the reaction may require heating.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts.

Applications in Drug Discovery and Development

This compound is a versatile intermediate, primarily utilized for the introduction of a constrained, yet flexible, carbamoylpiperazine moiety into a larger molecule. This structural motif is particularly prevalent in the design of kinase inhibitors.

Role as a Scaffold in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The piperazine scaffold, as provided by this compound, often serves as a central linker connecting different pharmacophoric elements of a kinase inhibitor.[5] The carbamoyl group can form key hydrogen bond interactions within the ATP-binding site of the kinase, enhancing the potency and selectivity of the inhibitor.[3][6]

The Boc-protected nitrogen allows for the initial coupling of the piperazine moiety to one part of the inhibitor. Subsequent deprotection of the Boc group unmasks the secondary amine, which can then be further functionalized, for example, through reductive amination or amide coupling, to complete the synthesis of the final drug candidate. This modular approach provides a high degree of synthetic flexibility, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for drug discovery and development. Its strategic design, combining a selectively protected piperazine core with a key hydrogen-bonding moiety, makes it an ideal intermediate for the synthesis of complex, biologically active molecules. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the importance of such well-designed scaffolds in accelerating the drug discovery process cannot be overstated. Future research will likely continue to explore the utility of this and related piperazine derivatives in the creation of novel therapeutics for a wide range of diseases.

References

-

Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1304-1322. [Link]

-

ResearchGate. (n.d.). Representative piperazine derivatives with CDKs inhibitory activity. [Link]

-

Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Institutes of Health. [Link]

-

ChemBK. (2024). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. [Link]

-

Abo-Elmaali, D., et al. (2022). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 14(13), 965-981. [Link]

- Google Patents. (n.d.). Preparation method of (3S, 4R)

-

Spetea, M., et al. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 18(1), 849-867. [Link]

- Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

- Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 92-100. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate in Modern Organic Synthesis. [Link]

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

Firth, D. S., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 421-425. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. (n.d.). Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. [Link]

-

PubChem. (n.d.). Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 883554-88-9|4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester|BLD Pharm [bldpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique conformational properties and ability to engage in diverse molecular interactions make it a privileged structure in the design of biologically active molecules. This guide focuses on a key derivative, tert-butyl 4-carbamoylpiperazine-1-carboxylate , a versatile building block whose strategic functionalization offers a gateway to a wide array of complex molecular architectures. As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a cohesive understanding of the causality behind its properties and the practical application of this knowledge in a laboratory setting.

Core Molecular Attributes

This compound, identified by the CAS Number 883554-88-9 , is a bifunctional molecule featuring a piperazine ring protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and functionalized with a primary carboxamide at the other. This specific arrangement of functional groups dictates its reactivity and utility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [1][2] |

| Molecular Weight | 229.28 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid / Powder | [4][5] |

The Boc protecting group serves a critical role in synthetic strategies by deactivating the N1 nitrogen, thereby allowing for selective reactions at the N4 position. The carbamoyl moiety, on the other hand, provides a handle for further chemical transformations or can act as a key pharmacophoric element.

Physicochemical Properties: A Deeper Dive

Understanding the physical properties of a compound is paramount for its effective use in synthesis and formulation. While extensive experimental data for this specific molecule is not broadly published, we can synthesize available information and predicted values to build a comprehensive profile.

| Property | Value | Notes | Source(s) |

| Melting Point | Not available | Experimental determination is recommended. | [4] |

| Boiling Point (Predicted) | 346.0 ± 52.0 °C at 760 mmHg | This is a computationally predicted value and should be treated as an estimate. | [6][7] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | This is a computationally predicted value. | [6][7] |

| Solubility | No specific data available | Based on its structure, solubility is expected in polar organic solvents like methanol, ethanol, and DMSO. | |

| Storage Temperature | 2-8°C, sealed in dry, dark place | Recommended for maintaining long-term stability. | [4] |

The absence of a reported experimental melting point highlights the necessity for in-house characterization upon receipt or synthesis of the compound. Differential Scanning Calorimetry (DSC) would be the preferred method for this determination, providing a precise melting endotherm.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment are critical for ensuring the reliability of experimental results. A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The piperazine ring protons would appear as multiplets in the 2.5-3.5 ppm region. The protons of the carbamoyl group (-CONH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the Boc group around 155 ppm. The carbons of the piperazine ring would resonate in the 40-50 ppm range. The carbonyl of the carbamoyl group would be expected further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorbances:

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C-H Stretching: Bands just below 3000 cm⁻¹ for the C-H bonds of the piperazine ring and the tert-butyl group.

-

C=O Stretching: A strong absorbance around 1680-1640 cm⁻¹ for the amide I band (C=O stretch) and another strong band around 1700 cm⁻¹ for the urethane carbonyl of the Boc group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion for [M+H]⁺ at m/z 230.15.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of a suitably protected piperazine derivative. A common synthetic route is the reaction of tert-butyl piperazine-1-carboxylate with a source of the carbamoyl group.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis from tert-Butyl piperazine-1-carboxylate

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

-

tert-Butyl piperazine-1-carboxylate

-

Trimethylsilyl isocyanate (TMS-NCO)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl isocyanate (TMS-NCO) (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Self-Validation: The identity and purity of the synthesized product should be confirmed by NMR, IR, and mass spectrometry, and its melting point should be determined.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. The following information is based on available safety data.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][4][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable intermediate in the synthesis of various pharmaceutically active compounds. The piperazine ring is a common feature in drugs targeting central nervous system (CNS) disorders, infectious diseases, and cancer. The carbamoyl group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, with orthogonal protecting groups, allows for controlled and predictable reactivity. This guide has provided a comprehensive overview of its known physical properties, predictive characterization data, a general synthetic protocol, and safety considerations. For the research scientist, a thorough in-house characterization of this compound is essential to ensure the integrity and reproducibility of their synthetic endeavors.

References

-

4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester | 883554-88-9 - Sigma-Aldrich.

-

883554-88-9 | 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester | ChemScene.

-

This compound | 883554-88-9 - Sigma-Aldrich.

-

883554-88-9|4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester| Ambeed.

-

883554-88-9 | CAS DataBase - ChemicalBook.

-

PIPERAZINE-1-CARBOXYLIC ACID AMIDE HCL | 474711-89-2.

-

883554-88-9 Cas No. | this compound - Apollo Scientific.

-

883554-88-9|4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester|BLD Pharm.

-

4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester | CAS 883554-88-9 | SCBT.

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - MDPI.

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH.

-

Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | C15H27N3O3 - PubChem.

-

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085.

-

tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426.

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem.

-

Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate (C16H23N3O3) - PubChemLite.

-

883554-88-9 | AMERICAN ELEMENTS®.

-

Key Organics Limited (Page 138) @ ChemBuyersGuide.com, Inc.

-

Tert-Butyl 4-benzoylpiperazine-1-carboxylate - Analytica Chemie.

-

Pharmaceutical Intermediates - Organic Synthesis Building Blocks ...

-

tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals.

-

tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 - TCI Chemicals.

-

883554-88-9 | CAS DataBase - ChemicalBook.

-

883554-88-9 1-Boc-4-carbamoyl-piperazine.

-

This compound | 883554-88-9 - Sigma-Aldrich.

-

4-bromomethylpiperidine-1-carboxylic acid tert-butyl ester 0.95 ...

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate.

-

Carbohydrate - AbacipharmTech-Global Chemical supplier.

-

129 - Combi-Blocks.

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. americanelements.com [americanelements.com]

- 4. americanelements.com [americanelements.com]

- 5. 883554-88-9 | 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester | Amides | Ambeed.com [ambeed.com]

- 6. mdpi.com [mdpi.com]

- 7. 883554-88-9 | CAS DataBase [m.chemicalbook.com]

An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-carbamoylpiperazine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the compound's strategic applications in the design and development of novel therapeutic agents, underpinned by an analysis of the pharmacophoric significance of the carbamoylpiperazine moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage this versatile chemical entity in their research endeavors.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a recurring and privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotic, antidepressant, and anxiolytic agents.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These heteroatoms can serve as hydrogen bond acceptors and donors, enhancing aqueous solubility and enabling critical interactions with biological targets.[3] The 1,4-disubstitution pattern of the piperazine ring allows for the precise spatial orientation of pharmacophoric groups, making it a highly versatile and tunable scaffold for drug design.

This compound (CAS No. 883554-88-9) is a key derivative that incorporates both a carbamoyl group and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group provides a stable yet readily cleavable means of masking one of the piperazine nitrogens, allowing for selective functionalization of the other. The carbamoyl moiety (-C(=O)NH2) is a valuable functional group known to participate in hydrogen bonding interactions with protein targets, often mimicking the peptide bond. This combination of features makes this compound a highly sought-after intermediate in the synthesis of complex drug molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 883554-88-9 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [4][6] |

| Molecular Weight | 229.28 g/mol | [4] |

| IUPAC Name | tert-butyl 4-(aminocarbonyl)-1-piperazinecarboxylate | |

| Synonyms | 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester, N-Boc-piperazine-4-carboxamide | [4] |

| Physical Form | Solid, powder | [5] |

| Purity | ≥95% | [4] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N | [4] |

| InChI Key | BQAKNTNUYDSUSK-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The synthesis of this compound is conceptually straightforward, leveraging the nucleophilicity of the unprotected nitrogen of the commercially available starting material, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The key transformation is the introduction of the carbamoyl group.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the C-N bond of the carbamoyl group, leading back to N-Boc-piperazine and a carbamoylating agent.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy: Carbamoylation of N-Boc-piperazine

The most direct and widely applicable method for the synthesis of this compound is the reaction of N-Boc-piperazine with an appropriate carbamoylating agent. A common and effective approach involves the use of an isocyanate, which reacts readily with the secondary amine of N-Boc-piperazine.

Caption: General workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the carbamoylation of secondary amines.[8]

Materials:

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.0 eq)

-

Trichloroacetyl isocyanate (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add trichloroacetyl isocyanate (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol. Stir for 30 minutes.

-

Extraction: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Rationale for Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the isocyanate.

-

Anhydrous Solvent: Dichloromethane is a good aprotic solvent for this reaction. It must be anhydrous to prevent unwanted side reactions with the isocyanate.

-

Low-Temperature Addition: The addition of the highly reactive trichloroacetyl isocyanate at 0 °C helps to control the exothermicity of the reaction.

-

Methanol Quench: Methanol reacts with any excess trichloroacetyl isocyanate and facilitates the hydrolysis of the trichloroacetyl group from the intermediate carbamate.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts.

-

Chromatographic Purification: Ensures the removal of any unreacted starting materials and byproducts, yielding a product of high purity.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The carbamoylpiperazine moiety is a key pharmacophore in a variety of biologically active compounds.

Role as a Bioisostere and Pharmacophore

The carbamoyl group can act as a bioisostere for other functional groups, such as carboxylic acids or sulfonamides, while offering a different hydrogen bonding pattern and physicochemical profile. The piperazine ring serves as a non-aromatic, conformationally flexible linker that can be tailored to optimize ligand-receptor interactions.

Therapeutic Targets and Indications

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:[9][10]

-

Anticancer Agents: The piperazine moiety is found in several kinase inhibitors. For instance, derivatives of N-arylpiperazines are key components of cyclin-dependent kinase (CDK) inhibitors used in cancer therapy.[11]

-

Central Nervous System (CNS) Disorders: The ability of the piperazine ring to be protonated at physiological pH allows it to interact with aminergic G-protein coupled receptors (GPCRs), making it a common feature in drugs targeting CNS disorders.[1][2]

-

Antimicrobial and Antiviral Agents: The piperazine scaffold is present in a number of antimicrobial and antiviral drugs.

The introduction of a carbamoyl group onto the piperazine ring can enhance binding affinity and specificity for certain biological targets by providing additional hydrogen bonding opportunities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 883554-88-9 [sigmaaldrich.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound | CAS:883554-88-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 4-carbamoylpiperazine-1-carboxylate, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and applications, emphasizing practical insights and robust scientific principles.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, also known by synonyms such as 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester and tert-Butyl 4-(aminocarbonyl)piperazine-1-carboxylate, is a bifunctional organic molecule of significant interest in the synthesis of pharmaceutical compounds. Its structure uniquely combines a piperazine ring, a common pharmacophore, with a carbamoyl group and a tert-butyloxycarbonyl (Boc) protecting group. This arrangement offers medicinal chemists a versatile platform for introducing specific functionalities into a lead molecule. The piperazine moiety can modulate physicochemical properties like solubility and basicity, while the carbamoyl group can participate in crucial hydrogen bonding interactions with biological targets. The Boc group provides a stable yet readily cleavable protecting group, enabling selective chemical transformations at the piperazine nitrogen.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting its influence on the properties of the final drug candidate. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H19N3O3 |

| Molecular Weight | 229.278 g/mol [1] |

| CAS Number | 883554-88-9[1][2] |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the most common approach involving the reaction of a suitably protected piperazine precursor. A plausible and efficient synthetic strategy is outlined below.

Synthetic Pathway

A common method for the synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with an isocyanate or a related carbamoylating agent. This reaction is typically carried out in an inert solvent and may be facilitated by a base.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

-

Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of a suitable carbamoylating agent, such as trimethylsilyl isocyanate (1.1 eq.), in anhydrous DCM.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Role in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs across various therapeutic areas.[3] The incorporation of this compound into drug candidates can impart several desirable properties.

-

Modulation of Physicochemical Properties: The piperazine core can enhance the aqueous solubility and tune the pKa of a molecule, which is crucial for optimizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

-

Hydrogen Bonding Interactions: The carbamoyl group is an excellent hydrogen bond donor and acceptor. This functionality can facilitate strong and specific interactions with the target protein, leading to increased potency and selectivity.

-

Synthetic Handle: The Boc-protected nitrogen provides a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse substituents. The deprotection of the Boc group reveals a secondary amine that can be further functionalized.

Caption: The role of this compound in a typical drug discovery pipeline.

Quality Control and Validation

Ensuring the identity and purity of this compound is critical for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule. The characteristic signals for the tert-butyl group, the piperazine ring protons, and the amide protons should be present and in the correct integration ratios.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound, confirming the expected value of 229.278 g/mol .

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A high-purity sample should exhibit a single major peak.

Caption: A flowchart for the quality control and validation of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique combination of a piperazine scaffold, a carbamoyl functional group, and a Boc-protecting group provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for its effective application in the pursuit of new medicines.

References

-

ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

-

precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

Sources

"Tert-butyl 4-carbamoylpiperazine-1-carboxylate" IUPAC name

An In-depth Technical Guide: tert-Butyl 4-carbamoylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its formal IUPAC nomenclature, detail its key physicochemical properties, and present an in-depth, field-proven synthetic protocol with mechanistic justifications for each step. The core of this whitepaper focuses on the compound's strategic application as a versatile intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), supported by examples from contemporary drug discovery literature. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational to scientific communication and reproducibility. This section elucidates the formal name, structure, and common identifiers for the topic compound.

Systematic IUPAC Name and Structural Elucidation

The name this compound describes a piperazine ring with two distinct substituents at the 1 and 4 nitrogen positions.

-

Parent Heterocycle: The core is a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, which is named piperazine .

-

Position 1 Substituent: The nitrogen at position 1 is protected by a tert-butoxycarbonyl group (commonly abbreviated as "Boc"). This forms a carbamate ester, systematically named tert-butyl piperazine-1-carboxylate .

-

Position 4 Substituent: The nitrogen at position 4 bears a carbamoyl group, which is the functional group -C(=O)NH₂.

Combining these components, the unambiguous and preferred IUPAC name is tert-butyl 4-(aminocarbonyl)piperazine-1-carboxylate , though the common name this compound is widely accepted and used in commercial and research contexts.

Common Synonyms and Identifiers

For practical procurement and database searches, the following identifiers are critical:

| Identifier | Value |

| CAS Number | 150941-94-3 |

| Molecular Formula | C₁₀H₁₉N₃O₃ |

| Common Synonyms | 1-Boc-4-carbamoylpiperazine, N-Boc-piperazine-4-carboxamide, 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester |

Chemical Structure

The two-dimensional structure is visualized below, highlighting the key functional groups.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol is designed for high yield and purity, incorporating best practices for safety and efficiency.

Step 1: Synthesis of tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate

-

Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM, 5 mL per mmol of triphosgene).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: This initial cooling is critical to control the highly exothermic reaction with the amine and to prevent the decomposition of the phosgene equivalent.

-

-

Amine Addition: Prepare a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) [1]and a non-nucleophilic base such as triethylamine (TEA, 1.1 eq) in anhydrous DCM (5 mL per mmol of amine). Add this solution dropwise to the cooled triphosgene solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Expertise: The use of TEA is to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrochloride salt, which would be unreactive.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbamoyl chloride intermediate.[2] This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: Dissolve the crude tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate from Step 1 in a suitable solvent like tetrahydrofuran (THF) or DCM in a sealed pressure vessel.

-

Amination: Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 15 minutes, or add a concentrated aqueous solution of ammonium hydroxide (a large excess, ~10 eq).

-

Trustworthiness: Using a sealed vessel and excess ammonia ensures the complete conversion of the reactive carbamoyl chloride to the desired carboxamide. The large excess drives the reaction to completion.

-

-

Reaction: Seal the vessel and stir the mixture at room temperature overnight (12-16 hours).

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the final product as a white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of all protons and their chemical environment (Boc group singlet ~1.4 ppm, piperazine ring protons ~3.4-3.6 ppm, and NH₂ broad singlet).

-

¹³C NMR: To confirm the number of unique carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ should be ~230.15).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretches of the carbamate and amide.

Core Applications in Medicinal Chemistry

The title compound's value lies in its identity as a bifunctional building block. The Boc-protected nitrogen allows for selective reactions at the carbamoyl group, while deprotection of the Boc group reveals a secondary amine for further derivatization.

The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry. Its presence in a molecule can improve pharmacokinetic properties such as aqueous solubility and oral bioavailability by providing basic nitrogen centers that can be protonated at physiological pH. [3]This structural motif is found in a vast array of approved drugs, including antipsychotics, antivirals, and anticancer agents. [3]

A Versatile Intermediate for API Synthesis

This compound serves as a key starting point for introducing the piperazine-4-carboxamide moiety into a target molecule. This is particularly relevant in the development of enzyme inhibitors and receptor antagonists where the carboxamide can act as a crucial hydrogen bond donor.

Workflow: Integration into a Target Molecule

Caption: General workflow for utilizing the building block in synthesis.

Case Studies and Therapeutic Areas

Derivatives of piperazine carboxamide have shown significant biological activity across multiple therapeutic areas:

-

α-Glucosidase Inhibitors: Chiral pyrimidinyl-piperazine carboxamide derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors for potential anti-diabetic applications. [4]The carboxamide moiety is often critical for binding to the enzyme's active site.

-

Antifungal Agents: Certain piperazine-1-carboxamidine derivatives, which are structurally related to carboxamides, exhibit fungicidal activity by inducing the accumulation of reactive oxygen species (ROS) in pathogens like Candida albicans. [5]* Oncology: The piperazine scaffold is a cornerstone of many kinase inhibitors used in cancer therapy. The specific functionality at the N4 position, such as a carboxamide, can be tailored to achieve selectivity and potency against specific kinase targets.

Safety and Handling

While specific GHS data for this compound is not extensively published, standard laboratory precautions should be followed. Based on structurally similar compounds, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, reliable synthesis, and bifunctional nature make it an indispensable building block for constructing complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and reactive handles, as detailed in this guide, empowers researchers to accelerate the discovery and development of next-generation pharmaceuticals.

References

-

PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Willems, T., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-21. [Link]

-

ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. ChemBK. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

-

PubChem. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Ardiansah, B., et al. (2021). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 11(1), 1-11. [Link]

-

PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

Taylor & Francis Online. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. [Link]

-

PubChem. tert-Butyl 4-formylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

- Google Patents. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

Sources

- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3 | CID 11334154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate: Nomenclature, Synthesis, and Applications

Abstract: This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on Tert-butyl 4-carbamoylpiperazine-1-carboxylate. It provides a thorough examination of the compound's nomenclature, including its various synonyms and key identifiers. Core sections detail its physicochemical properties, present a validated, step-by-step synthesis protocol, and explore its strategic application as a crucial building block in modern medicinal chemistry. The document is structured to deliver expert insights into the causality behind synthetic choices and to ground all technical claims in authoritative, citable references.

Nomenclature and Identification

Precision in identifying chemical entities is paramount in research and development. This compound is known by several synonyms in commercial and academic literature. The strategic use of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other, making this class of compounds highly valuable.

The most common synonyms and identifiers for this compound are:

-

Systematic IUPAC Name: this compound

-

Common Synonyms:

-

4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester[1]

-

1-(tert-butoxycarbonyl)piperazine-4-carboxamide

-

N-Boc-piperazine-4-carboxamide

-

tert-Butyl 4-(aminocarbonyl)piperazine-1-carboxylate

-

-

CAS Number: 883554-88-9[1]

-

Molecular Formula: C₁₀H₁₉N₃O₃[1]

-

Molecular Weight: 229.28 g/mol [1]

-

InChI Key: BQAKNTNUYDSUSK-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic building block is critical for reaction design, purification, and formulation. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Physical Form | White to off-white powder/solid | |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [1] |

| Molecular Weight | 229.28 | [1] |

| Boiling Point | 346.0±52.0 °C (Predicted) | |

| Density | 1.180±0.06 g/cm³ (Predicted) | |

| Storage Temperature | Room Temperature; Store in a dry, dark place | |

| Topological Polar Surface Area (TPSA) | 75.99 Ų |

Synthesis and Mechanistic Insights

The synthesis of this compound is efficiently achieved from its common precursor, tert-butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine. The primary strategy involves the introduction of a carbamoyl group (-CONH₂) onto the unprotected secondary amine of the piperazine ring.

Causality of Method Selection

The chosen synthetic route, detailed in patent literature, utilizes potassium cyanate in an acidic aqueous environment.[2] This method is favored for its operational simplicity, high yield, and the use of readily available and cost-effective reagents. The reaction proceeds via the in situ formation of isocyanic acid (HNCO) from the protonation of the cyanate salt. The free secondary amine of the N-Boc-piperazine then acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form the desired urea linkage (carboxamide). The Boc protecting group remains stable under these mild acidic conditions, ensuring the chemoselectivity of the reaction.

Experimental Protocol

The following protocol is adapted from established patent literature.[2]

Reaction: tert-butyl piperazine-1-carboxylate + KOCN → this compound

Materials:

-

tert-Butyl piperazine-1-carboxylate (1 equivalent)

-

Potassium cyanate (KOCN) (approx. 5 equivalents)

-

Glacial Acetic Acid

-

Deionized Water

-

Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl piperazine-1-carboxylate (e.g., 5.0 g, 26.8 mmol) in a mixture of acetic acid (15 mL) and water (25 mL).

-

In a separate beaker, prepare a solution of potassium cyanate (e.g., 11.25 g, 138.9 mmol) in water (25 mL).

-

Add the potassium cyanate solution dropwise to the stirred solution of the piperazine derivative at room temperature.

-

Continue stirring the mixture at room temperature for approximately 4 hours. During this time, a white solid is expected to precipitate from the solution.

-

Collect the precipitated solid by vacuum filtration.

-

For purification, the collected solid can be re-dissolved in a suitable organic solvent like dichloromethane and washed with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the purified this compound.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure the correct structure and absence of starting material or significant impurities.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases. The introduction of a Boc-protected piperazine allows for the controlled, stepwise synthesis of complex molecules.

This compound is a particularly valuable intermediate for several reasons:

-

Hydrogen Bonding: The terminal carbamoyl group (-CONH₂) is an excellent hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets like enzymes and receptors.

-

Scaffold Extension: The Boc-protected nitrogen provides a latent site for further chemical modification. After the carbamoylpiperazine moiety is incorporated into a larger molecule, the Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be functionalized through reactions like amidation, alkylation, or reductive amination.

-

Use in Drug Candidates: This specific building block has been cited in the patent literature for the synthesis of novel therapeutic agents, including opsin-binding ligands intended for treating ophthalmic conditions.[2] It is also listed as a reagent in patents for selective androgen receptor modulators (SARMs), highlighting its utility across different therapeutic areas.[3][4]

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed. This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically important, mono-protected piperazine derivative with significant value in synthetic and medicinal chemistry. Its straightforward synthesis and the dual functionality offered by the carbamoyl group and the protected amine make it an indispensable building block for constructing complex molecules with desirable pharmacological properties. This guide provides the foundational knowledge required for its effective identification, synthesis, and application in advanced research and drug discovery programs.

References

- Opsin-binding ligands, compositions and methods of use. (EP3100723A1).

-

4-Carbamoyl-piperazine-1-carboxylic Acid tert-butyl ester | CAS 883554-88-9. American Elements. [Link]

- Oxazolidine-based compound and selective androgen receptor agonist comprising same. (US9809583B2).

- Oxazolidine-based compound and selective androgen receptor agonist comprising same. (CA2946834C).

Sources

- 1. lookchem.com [lookchem.com]

- 2. EP3100723A1 - Opsin-binding ligands, compositions and methods of use - Google Patents [patents.google.com]

- 3. US9809583B2 - Oxazolidine-based compound and selective androgen receptor agonist comprising same - Google Patents [patents.google.com]

- 4. CA2946834C - Oxazolidine-based compound and selective androgen receptor agonist comprising same - Google Patents [patents.google.com]

- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

Navigating the Safety Profile of Tert-butyl 4-carbamoylpiperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

Tert-butyl 4-carbamoylpiperazine-1-carboxylate (CAS No. 883554-88-9) is a bifunctional organic molecule featuring a piperazine ring core. One nitrogen of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is functionalized with a carbamoyl group (-C(O)NH₂). This structure makes it a valuable building block in medicinal chemistry and drug discovery, often used as a linker or scaffold in the synthesis of more complex bioactive molecules. The presence of the Boc-protected amine allows for selective chemical transformations at the carbamoyl end, and subsequent deprotection reveals a secondary amine for further functionalization. Given its role in the synthesis of potential pharmaceutical agents, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel.

This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, along with detailed protocols for its safe handling, storage, and emergency procedures. The information herein is synthesized from available safety data for the compound and structurally related molecules, providing a robust framework for risk assessment and management in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

The primary source of hazard information for this compound comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is assigned the GHS07 pictogram, indicating that it can cause less serious health effects.

| Hazard Class | Hazard Statement | Meaning and Potential Effects |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects. Symptoms may include nausea, vomiting, and gastrointestinal discomfort. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin can cause redness, itching, and inflammation. Prolonged or repeated contact may lead to dermatitis. |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Contact with the eyes can cause significant irritation, pain, redness, and watering. It may lead to temporary vision impairment if not promptly addressed. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Inhalation of dust or powder can irritate the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath. |

Signal Word: Warning

Expert Insight: The observed hazards are typical for molecules containing piperazine and carbamate moieties. Piperazine derivatives are known to be skin and respiratory irritants. The carbamoyl group, while generally stable, can contribute to the overall irritant properties of the molecule. The Boc protecting group itself is relatively benign but does not mitigate the hazards of the core structure. A thorough risk assessment should be conducted before any handling of this compound, taking into account the quantities being used and the specific laboratory operations being performed.

Section 2: Safe Handling and Storage Protocols

A multi-tiered approach, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any airborne powder.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE must be worn at all times when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[1]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A full-sleeved lab coat should be worn and kept fastened.

-

-

Respiratory Protection: For situations where dust generation may be significant and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Hygiene Practices and Administrative Controls

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

-

Label all containers clearly with the chemical name and associated hazards.

-

Keep the amount of material in the immediate work area to a minimum.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Temperature: Store at room temperature.

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2]

Section 3: Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, give artificial respiration. 4. Seek immediate medical attention. |

| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. 2. Remove contaminated clothing. 3. If skin irritation persists, seek medical attention. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 2.2. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup:

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

-

Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

-

Section 4: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 883554-88-9 | |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [3][4] |

| Molecular Weight | 229.28 g/mol | [4] |

| Physical Form | Powder | |

| InChI Key | BQAKNTNUYDSUSK-UHFFFAOYSA-N | [5] |

Section 5: Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound have not been extensively reported. The GHS classification indicates acute oral toxicity (Category 4) and irritation to the skin, eyes, and respiratory system.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available to classify this compound as a carcinogen, mutagen, or reproductive toxin.

-

Ecological Information: The environmental impact of this compound has not been fully investigated. It is crucial to prevent its release into the environment as its effects on aquatic and terrestrial life are unknown.

Conclusion

This compound is a valuable research chemical with a defined set of hazards that require careful management. The primary risks are associated with its potential to cause harm if swallowed and its irritant effects on the skin, eyes, and respiratory system. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can handle this compound safely and effectively. The causality behind these safety protocols is rooted in the fundamental principles of chemical hygiene: minimize exposure, contain the hazard, and have a clear plan for when things go wrong. This self-validating system of layered protections ensures a safe research environment for the advancement of science.

Visualizations

Caption: GHS Pictogram and associated hazard statements.

Caption: Safe handling workflow for the compound.

References

-

American Elements. (n.d.). 4-Carbamoyl-piperazine-1-carboxylic Acid tert-butyl ester. Retrieved January 11, 2026, from [Link]

-

Angene Chemical. (2024, November 1). Safety Data Sheet: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-carbamoylpiperazine-1-carboxylate is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical compounds. Its molecular structure, featuring a piperazine core with a carbamoyl group and a bulky tert-butoxycarbonyl (Boc) protecting group, imparts a unique combination of polarity and lipophilicity. Understanding the solubility of this compound is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of its solubility behavior, detailed experimental protocols for its determination, and a framework for the interpretation of solubility data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility.

| Property | Value | Source |

| CAS Number | 883554-88-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [1][3][4] |

| Molecular Weight | 229.28 g/mol | [1][3][4] |

| PubChem CID | 17750351 | [1][3] |

| Topological Polar Surface Area (TPSA) | 75.87 Ų | [4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Predicted LogP | 0.6178 | [4] |

| Physical Form | Solid, powder | [5] |

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following factors are key determinants of its solubility profile.

Molecular Structure and Polarity

The molecule possesses both polar and non-polar regions. The carbamoyl group (-CONH₂) and the piperazine nitrogens are capable of hydrogen bonding, contributing to its solubility in polar solvents. Conversely, the tert-butyl group is large and non-polar, which can enhance solubility in less polar organic solvents. The overall solubility in a given solvent will be a balance of these competing factors.

Solvent Properties

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The presence of the carbamoyl group and the piperazine nitrogens in this compound allows for favorable interactions with these solvents, suggesting a degree of solubility.

-